

C3a (70-77): A Technical Guide to the C-Terminal Anaphylatoxin Fragment

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, releases a cascade of potent inflammatory mediators upon activation. Among these, the anaphylatoxin C3a, a 77-amino acid peptide, plays a pivotal role in orchestrating local inflammatory responses. This technical guide focuses on the C-terminal octapeptide fragment of C3a, C3a (70-77), with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR). While possessing only 1-2% of the biological activity of its parent molecule, C3a (70-77) retains the specificity for the C3a receptor (C3aR) and elicits a spectrum of pro-inflammatory responses.[1] This document provides an indepth overview of the biological functions of C3a (70-77), detailed experimental protocols for its characterization, a summary of its quantitative biological data, and a visualization of its signaling pathway.

Biological Activity and Function

C3a (70-77) has been demonstrated to elicit a range of biological effects characteristic of anaphylatoxins, albeit at a lower potency than the full-length C3a molecule. These activities are mediated through its interaction with the G protein-coupled C3a receptor (C3aR).

Key biological activities include:



- Histamine Release and Mast Cell Degranulation: C3a (70-77) induces the release of
 histamine from mast cells and basophils, contributing to increased vascular permeability and
 the clinical manifestations of allergic and inflammatory reactions.[1][2][3]
- Smooth Muscle Contraction: The peptide promotes the contraction of smooth muscle tissues, such as the guinea pig ileum, a classic assay for anaphylatoxin activity.[1]
- Increased Vascular Permeability: By triggering histamine release, C3a (70-77) enhances
 vascular permeability, leading to the extravasation of plasma and the formation of edema.
- Modulation of Lymphocyte Function: C3a (70-77) has been shown to inhibit the generation of Leukocyte Inhibitory Factor (LIF) by human T lymphocytes in a concentration-dependent manner, suggesting a role in regulating cell-mediated immunity.

Quantitative Biological Data

The following table summarizes the available quantitative data for the biological activity of **C3a** (70-77) and its parent molecule, C3a.



Activity	Peptide	Assay System	Parameter	Value	Reference
Histamine Release	C3a	Rat Peritoneal Mast Cells	EC50	3.3 μΜ	
Histamine Release	C3a (70-77) analog (Y21R)	Rat Peritoneal Mast Cells	EC50	10.9 μΜ	•
Smooth Muscle Contraction	Noradrenalin e	Human Corpus Cavernosum Smooth Muscle Cells	EC50	5 nM	
Smooth Muscle Contraction	Carbachol	Human Corpus Cavernosum Smooth Muscle Cells	EC50	1 nM	
Inhibition of T- Lymphocyte Migration	C3a (70-77)	Human T- Lymphocytes (Con A stimulated)	IC50	~3 x 10 ⁻⁸ M	
Inhibition of T- Lymphocyte Migration	C3a (70-77)	Human T- Lymphocytes (α- thioglycerol stimulated)	IC50	10 ⁻⁸ M	-
Inhibition of LIF Generation	C3a (70-77)	Human Mononuclear Leukocytes (PHA or Con A stimulated)	50% Inhibition	10 ⁻⁸ M	·







Human

Inhibition of

Generation

LIF

C3a (70-77)

Mononuclear

Leukocytes

(SK-SD stimulated) 50%

Inhibition

>10⁻⁷ M

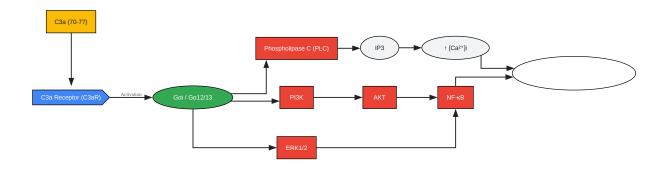
C3a Receptor (C3aR) Signaling Pathway

C3a (70-77) exerts its biological effects by binding to and activating the C3a receptor (C3aR), a member of the G protein-coupled receptor (GPCR) superfamily. Activation of C3aR initiates a cascade of intracellular signaling events that ultimately lead to the cellular responses described above. The primary signaling pathway involves the activation of heterotrimeric G proteins, leading to the modulation of downstream effectors.

The key components of the C3aR signaling pathway include:

- G Protein Coupling: C3aR couples to pertussis toxin-sensitive Gαi and pertussis toxininsensitive Gα12/13 proteins.
- Downstream Effectors:
 - Phospholipase C (PLC): Activation of PLC leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and activation of Protein Kinase C (PKC).
 - PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is activated, playing a role in cell survival and proliferation.
 - MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signalregulated kinase (ERK) pathway is also activated, contributing to various cellular processes including inflammation.
 - NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway can be activated, leading to the transcription of pro-inflammatory genes.





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C3aR Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of C3a (70-77).

Histamine Release Assay from Mast Cells

This protocol describes the induction and measurement of histamine release from isolated rat peritoneal mast cells.

Materials:

- C3a (70-77) peptide
- Full-length C3a (positive control)
- Tyrode's buffer (supplemented with 0.1% gelatin)
- Collagenase



- Percoll
- o-Phthaldialdehyde (OPT)
- Histamine standard
- Perchloric acid
- NaOH
- HCI
- Microplate fluorometer

- · Mast Cell Isolation:
 - Isolate peritoneal cells from rats by peritoneal lavage with Tyrode's buffer.
 - Purify mast cells by density gradient centrifugation using Percoll.
 - Wash the purified mast cells and resuspend in Tyrode's buffer with gelatin.
- Histamine Release:
 - Pre-warm the mast cell suspension to 37°C.
 - Add varying concentrations of C3a (70-77) or C3a to the mast cell suspension.
 - Incubate for 15 minutes at 37°C.
 - Terminate the reaction by placing the tubes on ice and centrifuging to pellet the cells.
- Histamine Quantification (Fluorometric Assay):
 - Collect the supernatant containing the released histamine.
 - To determine total histamine content, lyse a separate aliquot of cells with perchloric acid.



- Add NaOH and OPT to the supernatants and cell lysates.
- After a short incubation, add HCl to stabilize the fluorescent product.
- Measure the fluorescence using a microplate fluorometer (Excitation: 360 nm, Emission: 450 nm).
- Calculate the percentage of histamine release relative to the total histamine content after subtracting the spontaneous release (buffer control).

Guinea Pig Ileum Smooth Muscle Contraction Assay

This ex vivo assay measures the contractile response of guinea pig ileum to C3a (70-77).

Materials:

- C3a (70-77) peptide
- Histamine (positive control)
- Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, Glucose 5.5)
- Organ bath system with an isometric force transducer
- Data acquisition system
- Carbogen gas (95% O2, 5% CO2)

- Tissue Preparation:
 - Humanely euthanize a guinea pig and excise a segment of the terminal ileum.
 - Clean the ileum segment by gently flushing with warm Tyrode's solution.
 - Cut the ileum into 2-3 cm segments.



· Organ Bath Setup:

- Mount the ileum segment in a heated (37°C) organ bath containing Tyrode's solution and continuously bubbled with carbogen gas.
- Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
- Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 30-60 minutes,
 with regular washes every 15 minutes.

Contraction Measurement:

- Record a stable baseline tension.
- Add increasing concentrations of C3a (70-77) to the organ bath in a cumulative or noncumulative manner.
- Record the contractile response until a plateau is reached for each concentration.
- Wash the tissue thoroughly between additions (for non-cumulative dose-response) or after the final concentration.
- At the end of the experiment, add a maximal concentration of histamine to elicit a maximum contraction for normalization purposes.

Data Analysis:

- Measure the peak tension developed at each concentration of C3a (70-77).
- Express the contraction as a percentage of the maximal contraction induced by histamine.
- Plot the concentration-response curve and determine the EC50 value.

Vascular Permeability Assay (Miles Assay)

This in vivo assay measures the increase in vascular permeability in response to intradermal injection of C3a (70-77).



Materials:

- C3a (70-77) peptide
- Histamine or Bradykinin (positive control)
- Evans Blue dye (0.5% in sterile saline)
- Saline (vehicle control)
- Formamide
- Spectrophotometer

- · Animal Preparation:
 - Anesthetize a mouse or rat.
 - Inject Evans Blue dye intravenously (e.g., via the tail vein). Allow the dye to circulate for 10-15 minutes.
- · Intradermal Injections:
 - Shave the dorsal skin of the animal.
 - Perform intradermal injections of C3a (70-77) at various concentrations, a positive control, and a vehicle control at distinct sites on the back.
- Dye Extravasation:
 - After 20-30 minutes, euthanize the animal.
 - Excise the skin at the injection sites.
- Dye Extraction and Quantification:



- Incubate the excised skin samples in formamide overnight at 55-60°C to extract the Evans Blue dye.
- Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
- Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of Evans Blue in formamide.

Leukocyte Inhibitory Factor (LIF) Bioassay

This assay measures the ability of **C3a** (70-77) to inhibit the production of LIF from stimulated lymphocytes.

Materials:

- C3a (70-77) peptide
- Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donors
- Mitogens (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A)) or specific antigen
- RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
- Human polymorphonuclear neutrophils (PMNs)
- Agarose
- Microplates (96-well)

- LIF Production:
 - Culture PBMCs in RPMI 1640 medium in 96-well microplates.
 - Stimulate the PBMCs with a mitogen or antigen in the presence or absence of varying concentrations of C3a (70-77).

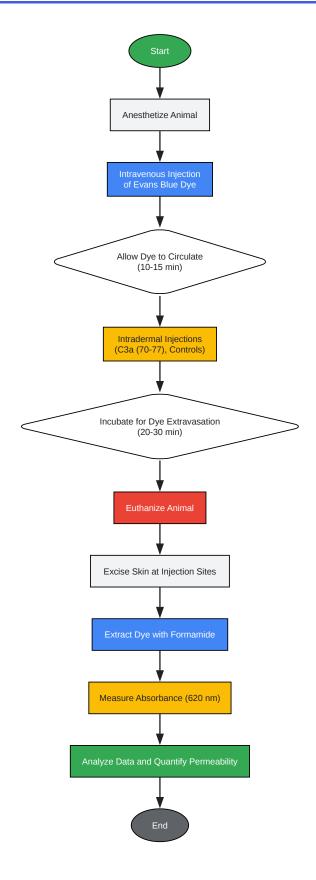


- Incubate the cultures for 24-48 hours.
- Collect the cell-free supernatants containing the secreted LIF.
- LIF Activity Measurement (Migration Inhibition Assay):
 - Prepare agarose-coated microplates.
 - Isolate PMNs from healthy donor blood.
 - Fill the wells of the agarose plates with the supernatants from the lymphocyte cultures.
 - Add a suspension of PMNs to the wells.
 - Incubate the plates for 18-24 hours to allow for PMN migration.
- Data Analysis:
 - Measure the area of migration of the PMNs under a microscope.
 - Calculate the migration index as the ratio of the migration area in the presence of the test supernatant to the migration area in the presence of the control supernatant (from unstimulated lymphocytes).
 - Determine the concentration of **C3a** (70-77) that causes a 50% inhibition of LIF production (i.e., a 50% reduction in the migration inhibition).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vivo vascular permeability (Miles) assay.





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Vascular Permeability Assay Workflow



Conclusion

The C3a (70-77) peptide, while less potent than its parent molecule, serves as a valuable tool for investigating the specific roles of the C-terminal region of C3a in mediating inflammatory responses. Its ability to selectively activate the C3aR makes it a useful probe for dissecting the signaling pathways and cellular events downstream of receptor engagement. The detailed protocols and data presented in this guide are intended to facilitate further research into the biological significance of this anaphylatoxin fragment and its potential as a therapeutic target in inflammatory and immune-mediated diseases.

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